molecular formula C7H6ClF2N B3243099 (4-Chloro-2,5-difluorophenyl)methanamine CAS No. 1545850-26-7

(4-Chloro-2,5-difluorophenyl)methanamine

Cat. No.: B3243099
CAS No.: 1545850-26-7
M. Wt: 177.58
InChI Key: UPIRDHDEXVPHCE-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-difluorophenyl)methanamine: is a chemical compound characterized by a benzene ring substituted with chlorine and fluorine atoms, and an amine group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Amination:

  • Sandmeyer Reaction:

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Some industrial processes may use continuous flow synthesis for large-scale production, which can improve efficiency and yield.

Chemical Reactions Analysis

(4-Chloro-2,5-difluorophenyl)methanamine: undergoes various types of chemical reactions:

  • Oxidation: The amine group can be oxidized to form a nitro compound.

  • Reduction: The compound can be reduced to form an amine derivative.

  • Substitution Reactions: Chlorine and fluorine atoms on the benzene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Using nucleophiles like sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Nitro Compound: From oxidation.

  • Amine Derivative: From reduction.

  • Substituted Benzene Derivatives: From substitution reactions.

Scientific Research Applications

(4-Chloro-2,5-difluorophenyl)methanamine: has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (4-Chloro-2,5-difluorophenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

  • Pathways: It may influence biochemical pathways related to its biological activity, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

  • (2-Chloro-4,5-difluorophenyl)methanamine

  • (4-Chloro-2-fluorophenyl)methanamine

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Properties

IUPAC Name

(4-chloro-2,5-difluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H,3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIRDHDEXVPHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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